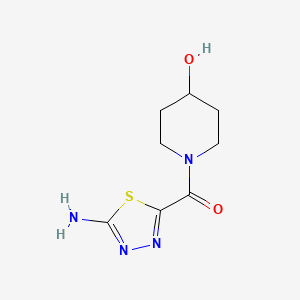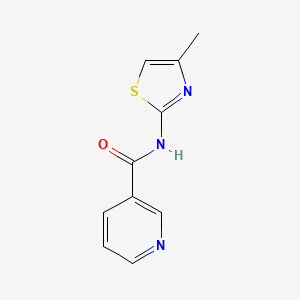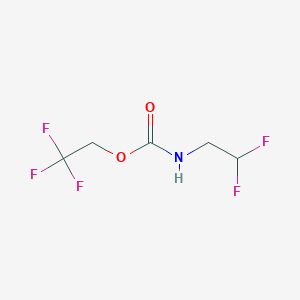![molecular formula C10H13N3O3 B6617383 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1491534-59-8](/img/structure/B6617383.png)
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, also known as 7-CPT, is a novel heterocyclic compound with potential applications in scientific research. 7-CPT is a stable and non-toxic compound that has been studied for its potential to be used as a prodrug in the delivery of therapeutic agents. The compound has also been studied for its potential to act as a catalyst for organic synthesis, as well as for its ability to modulate the activity of various enzymes and proteins.
Scientific Research Applications
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has a wide range of potential applications in scientific research. It has been studied for its potential to act as a prodrug in the delivery of therapeutic agents, such as anticancer drugs or antibiotics. Additionally, this compound has been studied for its potential to act as a catalyst for organic synthesis. It has also been studied for its ability to modulate the activity of various enzymes and proteins, such as cytochrome P450 enzymes. Furthermore, this compound has been studied for its potential to be used as a fluorescent probe in imaging and spectroscopy experiments.
Mechanism of Action
The mechanism of action of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is not yet fully understood. However, it is believed that the compound binds to and modulates the activity of various enzymes and proteins, such as cytochrome P450 enzymes. It is thought that this binding and modulation of enzyme activity is responsible for the compound’s potential to act as a prodrug in the delivery of therapeutic agents, as well as its potential to act as a catalyst for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been studied for its potential to act as a prodrug in the delivery of therapeutic agents, as well as its potential to act as a catalyst for organic synthesis. Additionally, this compound has been studied for its ability to modulate the activity of various enzymes and proteins, such as cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several advantages for use in laboratory experiments. The compound is stable and non-toxic, allowing for easy handling and storage. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not yet fully understood, and its mechanism of action is still being studied. Additionally, the compound has not been extensively tested in vivo, so its potential effects on humans are still unknown.
Future Directions
1. Further research into the mechanism of action of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, in order to better understand how the compound modulates the activity of various enzymes and proteins.
2. Additional studies into the potential applications of this compound, such as its potential use as a prodrug in the delivery of therapeutic agents or its potential to act as a catalyst for organic synthesis.
3. Research into the potential effects of this compound on humans, in order to assess its safety and efficacy for use in medical treatments.
4. Development of improved synthesis methods for this compound, in order to increase the yield and reduce the cost of production.
5. Exploration of the potential of this compound to be used as a fluorescent probe in imaging and spectroscopy experiments.
6. Investigation of the potential of this compound to be used as a drug delivery system for other therapeutic agents.
7. Studies into the potential of this compound to act as an inhibitor of various enzymes and proteins.
8. Research into the potential of this compound to be used as a catalyst for other organic reactions.
9. Development of new and improved methods for the synthesis of this compound derivatives.
10. Exploration of the potential of this compound to be used as a stabilizing agent for other compounds.
Synthesis Methods
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione can be synthesized by the reaction of 7-chloro-cyclopropanecarbonyl chloride (7-Cl-CPCl) with 1,3,7-triazaspiro[4.4]nonane-2,4-dione (TND). The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The reaction results in the formation of the desired this compound product, as well as the by-product 7-chloro-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (7-Cl-CPT). The yield of the reaction is typically around 70-80%.
properties
IUPAC Name |
7-(cyclopropanecarbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDIARVLWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)




![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)

